6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide
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Overview
Description
6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is a complex organic compound that features a unique combination of pyrazole, triazine, and benzoxazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide typically involves multiple steps, starting with the preparation of the core pyrazole and triazine structures. The synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of a suitable diamine with a nitrile.
Coupling Reactions: The pyrazole and triazine intermediates are then coupled using a suitable coupling agent, such as phosphorus oxychloride, under controlled conditions.
Final Assembly: The final compound is assembled by introducing the benzoxazepine moiety through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential to treat various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound .
Industry
In industry, the compound is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics .
Mechanism of Action
The mechanism of action of 6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, or it can modulate receptor activity by binding to the receptor and altering its conformation . The exact pathways involved depend on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
Uniqueness
The uniqueness of 6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide lies in its complex structure, which combines multiple heterocyclic rings. This structure provides a unique set of chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C24H21ClN6O2S |
---|---|
Molecular Weight |
493 g/mol |
IUPAC Name |
1-[6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C24H21ClN6O2S/c1-4-18(32)30-17-13-9-8-12-16(17)20-22(26-24(34-3)28-27-20)33-23(30)19-14(2)29-31(21(19)25)15-10-6-5-7-11-15/h5-13,23H,4H2,1-3H3 |
InChI Key |
NFWMSNURFMWEBB-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(N(N=C4C)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(N(N=C4C)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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